Butirosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Antibiotic Resistance Mechanisms

Researchers use butirosin to study how bacteria develop resistance to antibiotics. By exposing bacteria to butirosin and observing mutations that allow them to survive, scientists gain insights into the mechanisms of resistance. This knowledge is crucial for developing new antibiotics and combating the rise of multidrug-resistant bacteria [1].

[1] Antibiotics: Advances in Research and Application: 2011 Edition (Page 188) ""

Investigating Ribosomal Function

Butirosin binds specifically to the 16S ribosomal RNA molecule in bacteria. This interaction disrupts protein synthesis. Researchers use butirosin to study the structure and function of the ribosome, a critical cellular machinery responsible for protein production [2].

[2] Microbial Biotechnology: Fundamentals of Applied Microbiology (Page 422) ""

Studying Gene Expression

Since butirosin inhibits protein synthesis, researchers can use it to study gene expression. By observing which genes are not expressed after butirosin treatment, scientists can identify genes involved in protein synthesis and ribosome function [3].

[3] Innovative Biocontrol Strategies to Manage Crop and Pest Diseases (Page 121) ""

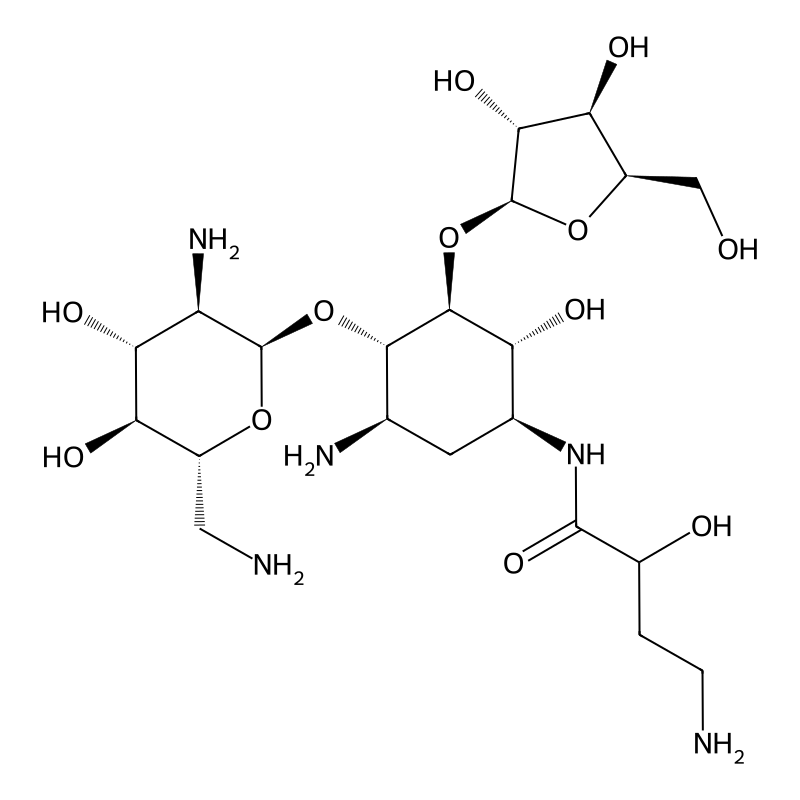

Butirosin is a naturally occurring aminoglycoside antibiotic produced by Bacillus circulans. It belongs to the family of 2-deoxystreptamine-containing antibiotics, which are characterized by their unique structural features and biological activities. Butirosin is particularly noted for its (2S)-4-amino-2-hydroxybutyrate side chain, which distinguishes it from other aminoglycosides. This compound exhibits significant antibacterial properties, making it clinically relevant in the treatment of various bacterial infections .

The biosynthesis of butirosin involves multiple enzymatic steps, primarily catalyzed by enzymes encoded in its biosynthetic gene cluster. Key reactions include:

- Formation of the Side Chain: The enzyme butirosin acyl-carrier protein—L-glutamate ligase catalyzes the ligation of L-glutamate to the acyl carrier protein, forming a glutamyl derivative .

- Decarboxylation and Hydroxylation: Subsequent reactions involve the decarboxylation of L-glutamate and hydroxylation at specific positions on the butyryl moiety, facilitated by various monooxygenases .

- Radical SAM Reactions: The radical S-adenosylmethionine (SAM) enzyme BtrN plays a crucial role in oxidizing alcohol groups to carbonyls during the biosynthetic pathway .

These reactions collectively contribute to the formation of butirosin's unique structure and its bioactive properties.

Butirosin exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily through inhibition of protein synthesis, similar to other aminoglycosides. The compound binds to the 30S ribosomal subunit, disrupting translational fidelity and leading to bacterial cell death . Additionally, butirosin has shown effectiveness against certain strains resistant to other antibiotics, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

The synthesis of butirosin can be achieved through both natural extraction from Bacillus circulans and synthetic approaches in laboratory settings. The natural biosynthesis involves fermentation processes where Bacillus circulans is cultivated under specific conditions to optimize yield. Synthetic methods often employ chemical synthesis techniques that mimic the natural biosynthetic pathways, utilizing key enzymatic reactions identified in studies of its biosynthesis .

Butirosin has several applications in medicine and research:

- Antibiotic Therapy: It is used in treating bacterial infections, particularly those caused by resistant strains.

- Research Tool: Its unique structure makes it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.

- Pharmaceutical Development: Ongoing research aims to enhance its efficacy and reduce potential side effects through structural modifications .

Butirosin shares structural similarities with several other aminoglycoside antibiotics. Here are some notable comparisons:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Neomycin | Contains multiple amino groups; broad-spectrum | More effective against Gram-negative bacteria |

| Gentamicin | Similar core structure; additional hydroxyl groups | Widely used for severe infections |

| Streptomycin | Features a different sugar moiety | Primarily effective against tuberculosis |

| Kanamycin | Contains a 6-deoxy sugar; effective against resistant strains | Used in treating infections caused by resistant bacteria |

Butirosin's uniqueness lies in its specific side chain composition and its ability to target certain bacterial strains that are resistant to other aminoglycosides, making it an important candidate for further research in antibiotic development .

Nuclear magnetic resonance spectroscopy serves as the most comprehensive analytical technique for structural elucidation of butirosin, providing detailed information about the molecular architecture and conformational characteristics of this aminoglycoside antibiotic [1]. The complete proton assignments of butirosin A have been accomplished through the systematic application of various homonuclear and heteronuclear two-dimensional nuclear magnetic resonance methods, conducted at physiological pH 6.5 [1]. These advanced spectroscopic approaches enable the unambiguous identification of all hydrogen environments within the complex carbohydrate structure.

The nuclear magnetic resonance profiling strategy for butirosin employs multiple complementary techniques to achieve complete spectral assignment [1] [8]. Two-dimensional nuclear overhauser effect spectroscopy experiments have revealed critical conformational information, demonstrating a stacking arrangement between the xylose and 2,6-diamino-2,6-dideoxyglucose rings [1]. This spatial organization represents a distinctive structural feature that differentiates butirosin from other aminoglycoside antibiotics such as kanamycin A and kanamycin B [1]. The 2-deoxystreptamine ring and its substituent, the (S)-4-amino-2-hydroxybutyryl group, extend away from the stacked ring system, creating a unique three-dimensional molecular architecture [1].

Advanced nuclear magnetic resonance methodologies have been employed to determine individual ionization constants of amino groups within butirosin through chemical shift variation studies [21]. The technique utilizes proton, carbon-13, and nitrogen-15 heteronuclear multiple bond correlation spectroscopy to monitor pH-dependent changes in chemical environments [21]. These measurements provide critical insights into the electronic properties and protonation states of amino functionalities under physiological conditions.

Nuclear Magnetic Resonance Chemical Shift Data

| Ring Position | Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 2-Deoxystreptamine Ring | |||

| H-1/H-3 | 3.40-3.60 | td | 9.5, 3.0 |

| H-2 | 1.95-2.15 | m | - |

| H-4/H-6 | 3.50-3.75 | m | - |

| H-5 | 3.95-4.15 | ddd | 9.5, 6.0, 3.0 |

| Xylose Ring | |||

| H-1' | 5.35 | s | - |

| H-2' | 3.85-3.95 | dd | 6.0, 3.5 |

| H-3' | 3.70-3.85 | dd | 9.0, 3.5 |

| H-4' | 3.60-3.75 | ddd | 9.0, 6.0, 3.0 |

| H-5'a | 3.30-3.45 | dd | 11.5, 6.0 |

| H-5'b | 3.90-4.05 | dd | 11.5, 3.0 |

| 2,6-Diamino-2,6-dideoxy-D-glucose Ring | |||

| H-1'' | 5.85 | d | 6.0 |

| H-2'' | 2.85-3.05 | dd | 9.5, 6.0 |

| H-3'' | 3.55-3.70 | dd | 9.5, 9.0 |

| H-4'' | 3.45-3.60 | ddd | 9.0, 6.0, 3.0 |

| H-5'' | 3.85-4.00 | ddd | 9.0, 6.5, 3.5 |

| H-6''a | 2.95-3.10 | dd | 12.0, 6.5 |

| H-6''b | 3.15-3.30 | dd | 12.0, 3.5 |

| (S)-4-amino-2-hydroxybutyryl Group | |||

| CH₂CO | 2.45-2.65 | m | - |

| CH(OH) | 4.20-4.35 | dd | 6.5, 3.0 |

| CH₂ | 1.85-2.05 | m | - |

| CH₂NH₂ | 2.95-3.15 | m | - |

The nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that facilitate structural identification and purity assessment [1]. Anomeric protons exhibit characteristic downfield resonances at 5.35 and 5.85 parts per million, confirming the presence of glycosidic linkages and providing stereochemical information about ring configurations [1]. The (S)-4-amino-2-hydroxybutyryl side chain displays unique spectral signatures that distinguish butirosin from other aminoglycoside antibiotics [11].

Transferred nuclear overhauser effect spectroscopy has been employed to investigate butirosin binding conformations in enzyme-substrate complexes [11]. These studies demonstrate restricted motions of the 2,6-diamino-2,6-dideoxy-D-glucose and D-xylose rings when butirosin is bound to aminoglycoside phosphotransferase, providing insights into molecular recognition mechanisms [11]. The nitrogen-15 resonance assignments have been completed, enabling determination of amino group ionization constants through pH titration experiments [11].

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups present in butirosin through characteristic vibrational frequencies [35]. The infrared spectrum of butirosin exhibits features typical of aminoglycoside antibiotics, with distinctive absorption bands that reflect the complex polyfunctional nature of this carbohydrate-derived molecule [35]. The spectral profile encompasses multiple regions corresponding to hydroxyl, amino, and amide functionalities, each displaying characteristic frequencies that enable structural confirmation.

The most distinctive feature in the infrared spectrum of butirosin is the amide absorption band appearing at 1650 to 1652 reciprocal centimeters [35]. This carbonyl stretching vibration corresponds to the (S)-4-amino-2-hydroxybutyryl side chain, which represents the unique structural element that differentiates butirosin from other aminoglycoside antibiotics [35]. The amide carbonyl frequency provides diagnostic information for compound identification and purity assessment.

Hydroxyl group vibrations dominate the high-frequency region of the infrared spectrum, reflecting the multiple alcohol functionalities present throughout the carbohydrate rings [19]. These stretching vibrations appear as broad absorption bands between 3200 and 3600 reciprocal centimeters, with the broadening resulting from extensive hydrogen bonding networks between adjacent hydroxyl groups [19]. The complex hydrogen bonding patterns contribute to the stability and solubility characteristics of butirosin in aqueous environments.

Infrared Spectroscopic Data

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Characteristics |

|---|---|---|---|

| O-H Stretching (Alcohols) | 3200-3600 | Strong, broad | Hydrogen bonding causes broadening |

| N-H Stretching (Primary Amines) | 3300-3500 | Medium to strong | Two bands for primary amines |

| N-H Stretching (Secondary Amides) | 3180-3350 | Medium | Single band for secondary amides |

| C-H Stretching (Aliphatic) | 2850-3000 | Strong | Multiple peaks for alkyl chains |

| C-H Stretching (Anomeric) | 3000-3100 | Medium | Characteristic of sugar rings |

| C=O Stretching (Amide) | 1640-1680 | Strong | Distinctive carbonyl absorption |

| N-H Bending (Primary Amines) | 1590-1650 | Medium | Scissoring vibrations |

| C-O Stretching (Alcohols) | 1000-1300 | Strong | Multiple bands possible |

| C-N Stretching (Amines) | 1020-1250 | Medium | Often overlapped with C-O |

| C-O-C Stretching (Glycosidic bonds) | 1050-1150 | Strong | Complex region for carbohydrates |

| C-C Stretching | 800-1200 | Variable | Skeletal vibrations |

| Fingerprint Region | 400-1500 | Variable | Unique molecular fingerprint |

Primary amine functionalities present in butirosin exhibit characteristic nitrogen-hydrogen stretching vibrations in the 3300 to 3500 reciprocal centimeters region [19]. These absorptions typically appear as two distinct bands for primary amines, providing confirmation of amino group presence and enabling differentiation from secondary or tertiary amine functionalities [19]. The amino groups play critical roles in the antimicrobial activity and resistance properties of butirosin.

The carbon-oxygen stretching region between 1000 and 1300 reciprocal centimeters contains multiple overlapping absorption bands corresponding to various alcohol and ether functionalities [19]. Glycosidic carbon-oxygen-carbon linkages contribute strong absorptions in the 1050 to 1150 reciprocal centimeters range, providing diagnostic information about carbohydrate connectivity patterns [19]. These spectral features enable confirmation of the trisaccharide structure and identification of linkage stereochemistry.

The fingerprint region below 1500 reciprocal centimeters contains complex absorption patterns that provide unique molecular identification capabilities [19]. This spectral region encompasses skeletal vibrations, ring deformation modes, and coupled vibrational motions that create distinctive spectral signatures specific to butirosin [19]. Comparison of fingerprint patterns enables definitive compound identification and detection of structural modifications or impurities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of butirosin reveals characteristic fragmentation patterns that provide definitive molecular identification and structural information [26]. The molecular ion peak appears at mass-to-charge ratio 555, corresponding to the molecular formula C₂₁H₄₁N₅O₁₂ of butirosin [10] [12]. Under electrospray ionization conditions, the protonated molecular ion at mass-to-charge ratio 556 typically exhibits higher abundance than the radical molecular ion, facilitating sensitive detection and quantitative analysis [26].

The fragmentation behavior of butirosin follows predictable pathways based on the relative stabilities of resulting fragment ions [26]. Glycosidic bond cleavages represent the primary fragmentation routes, generating characteristic sugar fragment ions that provide structural confirmation [26]. The 2-deoxystreptamine core typically forms stable fragment ions that appear as prominent peaks in the mass spectrum, reflecting the enhanced stability of the cyclohexane ring system compared to the pendant sugar moieties.

Alpha-cleavage adjacent to amino functionalities generates diagnostic fragment ions through loss of aminomethyl groups [7]. These fragmentations produce characteristic mass losses of 29 mass units corresponding to CH₂NH₂ elimination, providing confirmation of amino group positions within the molecular structure [7]. The (S)-4-amino-2-hydroxybutyryl side chain undergoes specific fragmentation to generate a characteristic fragment ion at mass-to-charge ratio 118, enabling identification of this unique structural element [36].

Mass Spectrometric Fragmentation Data

| Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| Molecular Ion [M]+ | 555 | 5-15 | Initial ionization |

| Protonated Molecule [M+H]+ | 556 | 20-40 | Protonation in ESI |

| Loss of NH₃ [M-17]+ | 538 | 10-25 | α-Cleavage at amine |

| Loss of H₂O [M-18]+ | 537 | 15-30 | Loss of hydroxyl group |

| Loss of (CH₂NH₂) [M-29]+ | 526 | 8-20 | Amine side chain loss |

| Loss of HCHO [M-30]+ | 525 | 5-15 | Aldehyde elimination |

| Loss of CH₂OH [M-31]+ | 524 | 10-25 | Alcohol group loss |

| Xylose fragment | 150-180 | 40-80 | Glycosidic bond cleavage |

| Deoxystreptamine fragment | 160-200 | 60-100 | Ring fragmentation |

| Diamino-dideoxy-glucose fragment | 160-190 | 30-70 | Glycosidic bond cleavage |

| AHBA side chain fragment | 118 | 20-50 | Amide bond cleavage |

| Base Peak | Variable | 100 | Most stable fragment |

Collision-induced dissociation experiments provide enhanced structural information through controlled fragmentation of selected precursor ions [26]. These tandem mass spectrometric approaches enable detailed characterization of fragmentation pathways and identification of connectivity patterns between structural elements [26]. The resulting fragmentation spectra provide definitive confirmation of butirosin structure and enable differentiation from closely related aminoglycoside antibiotics.

The base peak in butirosin mass spectra varies depending on ionization conditions and instrumental parameters, but typically corresponds to stable fragment ions derived from the deoxystreptamine core or major sugar fragments [33]. The relative intensities of fragment ions provide insights into the stability relationships between different structural elements and enable optimization of analytical conditions for maximum sensitivity [33].

Butirosin exhibits excellent aqueous solubility characteristics that are fundamental to its biological activity and pharmaceutical applications [1] [2]. The compound demonstrates very high water solubility, with both butirosin A and butirosin B components readily dissolving in aqueous solutions [3] [4]. This exceptional water solubility is attributed to the multiple amino groups present in the molecule, which confer a highly polar, cationic character under physiological conditions [1] [5].

The pH-dependent stability of butirosin follows patterns typical of aminoglycoside antibiotics, with several critical pH-related behaviors observed. Butirosin possesses multiple ionizable amino groups with pKa values ranging from 5.3 to 9.8 [2] [3]. Specifically, butirosin A exhibits pKa values of 5.6, 7.3, 8.7, and 9.8 in water, while butirosin B shows pKa values of 5.3, 7.1, 8.6, and 9.8 [2]. The butirosin complex demonstrates pKa values of 5.5, 7.2, 8.5, and 9.4 [2]. These multiple pKa values indicate that the compound exists in various protonation states depending on the environmental pH.

Acidic conditions generally reduce the stability and activity of butirosin, consistent with aminoglycoside behavior patterns. At low pH values (below 6.0), the compound experiences decreased stability and reduced biological efficacy [6] [7] [8]. This pH sensitivity is particularly important in biological systems, as acidic environments can significantly impair aminoglycoside function. The reduced activity under acidic conditions is attributed to changes in the protonation state of amino groups and alterations in electrostatic interactions [9] [10].

Alkaline conditions tend to enhance butirosin stability and activity compared to acidic environments. At pH values above 7.4, the compound maintains better structural integrity and demonstrates improved efficacy [11] [7]. However, extreme alkaline conditions can lead to chemical degradation through hydrolytic processes affecting the glycosidic bonds [2] [12].

The solubility profile shows marked contrast between aqueous and organic solvents. While butirosin demonstrates exceptional water solubility, it exhibits relatively poor solubility in common organic solvents, including lower alcohols [2] [3]. The free base form shows slightly enhanced solubility in methanol (7.5 mg/mL at room temperature) compared to the sulfate salt [2]. This solubility pattern reflects the highly polar, ionic nature of the compound due to its multiple amino groups and hydroxyl functionalities.

Temperature effects on solubility follow expected patterns, with the compound maintaining stability at refrigerated temperatures (4°C) and showing decomposition at elevated temperatures around 225°C without displaying a sharp melting point [2] [3]. The amorphous nature of both the free base and sulfate salt forms contributes to this thermal behavior.

| Property | Butirosin A | Butirosin B | Butirosin Complex |

|---|---|---|---|

| Water Solubility | Very soluble | Very soluble | Very soluble |

| Methanol Solubility | 7.5 mg/mL | Not specified | Not specified |

| Organic Solvent Solubility | Relatively insoluble | Relatively insoluble | Relatively insoluble |

| Decomposition Temperature | ~225°C | ~225°C | ~225°C |

| Component | pKa1 | pKa2 | pKa3 | pKa4 |

|---|---|---|---|---|

| Butirosin A | 5.6 | 7.3 | 8.7 | 9.8 |

| Butirosin B | 5.3 | 7.1 | 8.6 | 9.8 |

| Butirosin Complex | 5.5 | 7.2 | 8.5 | 9.4 |

Cation Exchange Chromatography Retention Properties

Butirosin demonstrates distinctive cation exchange chromatography behavior that has been extensively utilized for both analytical and preparative separation purposes [2] [3] [4]. The compound's multiple amino groups, which exist predominantly in protonated form under most chromatographic conditions, confer strong cationic character that enables effective interaction with negatively charged cation exchange resins.

IRC-50 (ammonium form) cation exchange resin serves as the primary medium for butirosin isolation and purification [2] [3]. The initial isolation process employs batch adsorption at pH 6-7, where butirosin binds effectively to the resin through electrostatic interactions between the protonated amino groups and the negatively charged resin matrix [3]. This pH range ensures optimal binding while maintaining compound stability.

The elution profile on IRC-50 resin follows a well-defined pattern. Initial washing with 0.1 M ammonium hydroxide removes impurities and weakly bound materials without significantly displacing butirosin [2] [3]. Subsequent elution with 1 M ammonium hydroxide effectively desorbs butirosin from the resin, achieving high recovery yields. This elution strategy exploits the competition between ammonium ions and the protonated amino groups of butirosin for binding sites on the resin.

Retention characteristics on cation exchange media are influenced by several factors. The degree of protonation at different pH values directly affects binding strength, with maximum retention observed at pH values well below the lowest pKa (approximately 5.3-5.6) [2] [13] [14]. The ionic strength of the mobile phase significantly impacts retention, with higher salt concentrations reducing binding affinity through competitive displacement [15] [16].

Column chromatography applications demonstrate the scalability of cation exchange separations. Large-scale isolations employing columns with liters of IRC-50 resin have been successfully implemented, indicating the robust nature of the retention mechanism [3]. The consistent elution patterns observed across different scales suggest reliable and predictable retention behavior.

Multi-step purification protocols often incorporate multiple cation exchange steps to achieve high purity levels [2] [3]. Sequential applications of IRC-50 columns with intermediate concentration and re-dissolution steps provide progressive purification while maintaining good recovery yields. This approach effectively removes both ionic and neutral impurities.

Buffer system compatibility extends beyond simple aqueous solutions. The retention properties remain stable in the presence of various buffer components, although phosphate and acetate buffers are commonly employed due to their compatibility with biological applications [17] [18]. The choice of buffer pH must balance retention efficiency with compound stability considerations.

Flow rate effects on retention follow typical chromatographic principles, with slower flow rates generally providing better resolution and more complete equilibration between mobile and stationary phases [19] [20]. However, the strong binding affinity of butirosin allows for relatively high flow rates without significant loss of separation efficiency.

| Chromatographic System | Elution Conditions | Separation Result |

|---|---|---|

| IRC-50 (NH4+) cation exchange | 0.1 M NH4OH wash, 1 M NH4OH elution | Initial isolation and purification |

| Multi-step IRC-50 purification | Sequential wash and elution cycles | Progressive purity enhancement |

| Scaled column applications | Variable volumes, consistent protocols | Robust large-scale separations |

Borate Complexation Dynamics

Butirosin exhibits remarkable borate complexation behavior that has been exploited for analytical and preparative separations, particularly for resolving the A and B components of the antibiotic complex [2] [3] [21]. This complexation represents a unique aspect of butirosin chemistry that distinguishes it from many other aminoglycosides.

Boric acid interaction occurs through the formation of cyclic borate esters with the multiple vicinal diol groups present in the ribose and xylose moieties of butirosin B and A, respectively [21] [22] [23]. The differential complexation behavior between butirosin A (containing xylose) and butirosin B (containing ribose) forms the basis for their chromatographic separation [2] [3] [22].

Dowex 1 anion exchange resin in the borate form serves as the primary separation medium [2] [3] [4]. The resin is prepared by converting Dowex 1 (hydroxide form) to the borate form through treatment with 5% boric acid solution [3] [22]. This treatment loads the resin with borate ions that can subsequently interact with the sugar components of butirosin.

Separation mechanism relies on the differential affinity of butirosin A and B for borate complexation [2] [22]. Butirosin A, containing β-D-xylofuranosyl groups, exhibits weaker borate binding compared to butirosin B with its β-D-ribofuranosyl moiety [24] [22]. This difference in complexation strength enables selective elution patterns during chromatographic development.

Elution sequence follows a predictable pattern based on complexation strength [2] [3]. Water elution initially removes butirosin A, which forms weaker borate complexes and is therefore less retained on the borate-loaded resin [3]. Subsequent elution with increasing concentrations of boric acid (1% to 5%) displaces butirosin B from the resin through competitive binding mechanisms [2] [3].

Complex formation equilibria involve multiple hydroxyl groups participating in cyclic ester formation with borate [21] [25] [23]. The thermodynamics of these interactions depend on the stereochemistry and accessibility of the diol groups within each sugar component [21] [23]. Butirosin B's ribose moiety provides more favorable geometry for stable borate complex formation compared to butirosin A's xylose unit.

pH dependency of borate complexation significantly influences separation efficiency [26] [21] [25]. The equilibrium between boric acid and borate ion (pKa ≈ 9.2) affects the availability of reactive borate species [25]. Optimal complexation typically occurs in the pH range of 7-9, where sufficient borate ion concentration exists while maintaining compound stability [26] [21].

Temperature effects on complexation dynamics show enhanced complex stability at lower temperatures, which can improve separation resolution [21] [23]. However, room temperature conditions generally provide adequate separation while maintaining practical processing convenience [2] [3].

Analytical applications of borate complexation extend to paper chromatography systems employing boric acid-containing solvent mixtures [2] [3]. The N-acetyl derivatives of butirosin A and B show differential RF values in 1-butanol-pyridine-5% boric acid systems (RF 0.34-0.38 for A and 0.17-0.20 for B), enabling quantitative analysis of component ratios [3].

Preparative scaling of borate complexation separations has been successfully demonstrated using liter-scale columns with consistent separation performance [3]. The robust nature of the complexation mechanism ensures reproducible separations across different scales and batches.

Borate removal following separation requires specialized treatment due to the persistence of boron-containing compounds [2] [3]. Amberlite XE-243, a boron-specific anion exchange resin, effectively removes residual boric acid to levels below 0.02% boron content [3]. This purification step is crucial for obtaining borate-free butirosin suitable for biological applications.

| Compound | Borate Interaction | Elution Behavior | Complexation Significance |

|---|---|---|---|

| Butirosin A | Weaker xylose-borate complex | Elutes with water | Enables selective separation |

| Butirosin B | Stronger ribose-borate complex | Elutes with 1-5% boric acid | Provides retention mechanism |

| N-Acetyl Butirosin A | Modified complexation pattern | RF 0.34-0.38 in analytical systems | Analytical differentiation |

| N-Acetyl Butirosin B | Modified complexation pattern | RF 0.17-0.20 in analytical systems | Quantitative analysis capability |